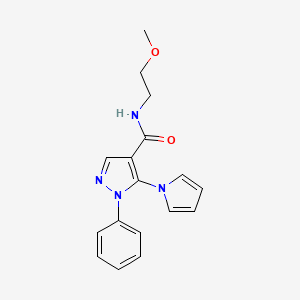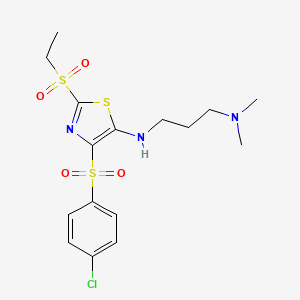![molecular formula C29H31N3O3 B11409179 1-(2-ethoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11409179.png)
1-(2-ethoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole core, followed by the introduction of the pyrrolidin-2-one moiety and the ethoxyphenyl and phenoxybutyl substituents. Common reagents used in these reactions include various halides, amines, and coupling agents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-ethoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under conditions such as reflux or the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
1-(2-ethoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-(2-ethoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 1-(2-ethoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
- 1-(2-ethoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-thione
- 1-(2-ethoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-amine
Uniqueness: 1-(2-ethoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C29H31N3O3 |
|---|---|
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
1-(2-ethoxyphenyl)-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C29H31N3O3/c1-2-34-27-17-9-8-16-26(27)32-21-22(20-28(32)33)29-30-24-14-6-7-15-25(24)31(29)18-10-11-19-35-23-12-4-3-5-13-23/h3-9,12-17,22H,2,10-11,18-21H2,1H3 |
Clé InChI |
RTQGBTWUDDXILJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethylphenyl)pyrrolidin-2-one](/img/structure/B11409100.png)


![4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11409116.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)benzamide](/img/structure/B11409119.png)
![1-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}piperidin-4-ol](/img/structure/B11409131.png)
![8-(4-fluorophenyl)-6-oxo-3-(1-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11409138.png)


![2-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B11409163.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11409167.png)
![4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-methanesulfonyl-1,3-thiazol-5-amine](/img/structure/B11409170.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(2-phenylethyl)-1,3-thiazol-5-amine](/img/structure/B11409175.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11409183.png)
